molecular formula C13H14ClNO4 B1487923 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole CAS No. 1489453-49-7

2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole

Cat. No.: B1487923
CAS No.: 1489453-49-7
M. Wt: 283.71 g/mol
InChI Key: DFPFMLGCAMANCC-UHFFFAOYSA-N
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Description

The compound 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole is a heterocyclic molecule featuring an oxazole core substituted with a chloromethyl group at position 2 and a 3,4,5-trimethoxyphenyl group at position 3. This highlights the importance of distinguishing between oxazole (5-membered ring with one oxygen and one nitrogen) and oxadiazole (5-membered ring with two nitrogens and one oxygen). For this analysis, we assume the focus is on oxazole derivatives and will address structurally related compounds across both classes.

Biological Activity

The compound 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole is a member of the oxazole family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article presents a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of chloromethyl derivatives with 3,4,5-trimethoxyphenyl precursors. The structural formula can be represented as follows:

C12H14ClNO4\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}\text{O}_4

The presence of the chloromethyl group is crucial for its reactivity and subsequent biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated primarily in vitro against several cancer cell lines. The following sections summarize key findings from various studies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various human cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cell lines using MTT assays. Results showed varying degrees of cytotoxicity with IC50 values ranging from 10 to 20 µM in some derivatives .
Cell LineIC50 (µM)Reference
HepG210.92 ± 0.5
MCF-7Moderate
HCT116Strong
HeLaModerate
  • Mechanism of Action : The proposed mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is common among many oxazole derivatives .

Enzyme Inhibition

In addition to anticancer properties, the compound has shown potential as an enzyme inhibitor:

  • Tyrosinase Inhibition : Some derivatives within this class have demonstrated potent inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin production. In studies, certain compounds exhibited IC50 values significantly lower than kojic acid, a known inhibitor .

Case Studies

Several studies highlight the biological activity of compounds related to this compound:

  • Study on Cytotoxicity : A study involving a series of oxazole derivatives showed that those with methoxy substitutions had enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .
  • Tyrosinase Inhibition Study : Another investigation focused on the structural modifications affecting tyrosinase inhibition revealed that specific hydroxyl groups significantly increased inhibitory potency .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole typically involves the introduction of a chloromethyl group at the 2-position of an oxazole ring, which is further substituted with a 3,4,5-trimethoxyphenyl group at the 5-position. This structural configuration is crucial for its biological activity. The compound's ability to interact with biological targets can be influenced by the electronic properties imparted by the methoxy groups.

Anticancer Properties

Research indicates that derivatives of oxazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds structurally related to this compound can inhibit tubulin polymerization, a critical process in cell division. This action positions them as potential antimitotic agents.

  • Mechanism of Action : Compounds in this class have been observed to bind to the colchicine site of tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase .
  • Case Studies : In vitro studies reported IC50 values as low as 0.35 nM for some analogs against cancer cell lines such as HeLa and Jurkat . This suggests a strong potential for these compounds in cancer therapeutics.

Other Therapeutic Applications

Beyond oncology, there is emerging interest in the anti-inflammatory properties of oxazole derivatives. Some studies indicate that modifications to the oxazole structure can enhance their pharmacological profiles against inflammatory diseases.

  • Nitric Oxide Releasing Agents : Research has explored the development of nitric oxide-releasing derivatives based on oxazole structures for their potential in treating inflammatory conditions . These compounds may offer safer therapeutic profiles compared to traditional NSAIDs.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy:

  • Substituent Effects : The presence and position of methoxy groups significantly influence the compound's potency. For example, moving methoxy substituents from para to meta positions has been shown to drastically reduce antiproliferative activity .
  • Comparative Studies : Comparative analysis with other oxazole and thiazole derivatives suggests that structural variations can lead to significant differences in biological effectiveness. For instance, certain regioisomers exhibited markedly lower activity against cancer cell lines compared to their counterparts .

Data Tables

CompoundIC50 (nM)Cell LineMechanism of Action
4g0.35HeLaTubulin polymerization inhibition
4i0.50JurkatCell cycle arrest
3e33A549Antiproliferative

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole?

  • Methodological Answer : The synthesis typically involves cyclization reactions using aldehydes, amines, and halogenated reagents. A copper(II)-catalyzed oxidative cyclization of enamides (e.g., (E)-N-(3,4,5-trimethoxystyryl)chloroacetamide) is effective, yielding oxazole derivatives at room temperature with moderate to high efficiency (60–85% yield). Key steps include precursor preparation, cyclization under dehydrating agents (e.g., POCl₃), and purification via column chromatography .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer : Structural confirmation relies on:

  • X-ray crystallography : Refinement using SHELXL software for high-resolution data to resolve bond lengths/angles and confirm substituent positions .
  • Spectroscopy : ¹H/¹³C NMR (δ 3.8–6.8 ppm for methoxy and aromatic protons), IR (C-O stretch at 1250–1100 cm⁻¹), and HR-MS for molecular ion validation .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : While direct studies are limited, structurally analogous oxazoles with 3,4,5-trimethoxyphenyl groups exhibit:

  • Antifungal activity : EC₅₀ values of 19.9–93.3 µg/mL against Fusarium spp., comparable to hymexazol .
  • Anticancer potential : Inhibition of tubulin polymerization (IC₅₀ < 1 µM in MDA-MB-231 cells) via trimethoxyphenyl-mediated binding to the colchicine site .

Advanced Research Questions

Q. How do computational methods predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

  • Electrostatic potential maps : Highlight nucleophilic sites (e.g., chloromethyl group) for substitution reactions.
  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) suggest stability and reactivity patterns .
  • Docking studies : Trimethoxyphenyl interactions with β-tubulin (PDB: 1SA0) predict binding affinity (ΔG ≈ -9.2 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data across analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., replacing chloromethyl with sulfone groups increases antifungal potency by 2-fold ).
  • Dose-response assays : Validate EC₅₀ values across multiple cell lines (e.g., NCI-60 panel) to distinguish tumor-selective effects .
  • Metabolic stability testing : Assess hepatic microsomal degradation to rule out false negatives .

Q. What reaction pathways are feasible for the chloromethyl group in synthetic derivatization?

  • Methodological Answer : The chloromethyl group undergoes:

  • Nucleophilic substitution : With amines (e.g., piperidine) to form Mannich bases (80% yield in DMF at 60°C) .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to yield biaryl derivatives .
  • Oxidation : To aldehyde intermediates (CrO₃/H₂SO₄) for further functionalization .

Comparison with Similar Compounds

Structural Analogues in Oxazole Family

5-(3,4-Difluorophenyl)-2-(3,4,5-trimethoxyphenyl)oxazole (2o)

  • Synthesis : Prepared via copper(II)-catalyzed oxidative cyclization of enamides .
  • Properties : White solid, m.p. 145–146°C, with distinct ¹H/¹³C NMR signals for the trimethoxyphenyl and difluorophenyl groups .
  • Comparison : The 3,4,5-trimethoxyphenyl moiety is shared with the target compound, but the chloromethyl group is replaced with a difluorophenyl ring. This substitution reduces electrophilicity at position 2, impacting reactivity in further derivatization.

2-(Chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole

  • Comparison : The 3-chlorophenyl group at position 5 lacks the methoxy substituents of the target compound, likely reducing π-π stacking interactions and solubility in polar solvents.

5-[3-Methoxy-4-(methylsulfanyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,3-oxazole

  • Properties : Analyzed for weak intermolecular interactions (C–H⋯π, van der Waals) in crystal packing .

Oxadiazole Derivatives with Structural Similarities

2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

  • Properties: CAS 50677-29-7; molecular formula C₁₂H₁₃ClN₂O₄, InChIKey: Not reported .

Butyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

  • Properties : CAS 336181-24-9; evaluated for antimicrobial activity .
  • Comparison : The sulfanylacetate side chain introduces a flexible linker, contrasting with the chloromethyl group’s rigidity. This compound showed moderate antibacterial activity, suggesting the trimethoxyphenyl group’s role in bioactivity .

Thiadiazole and Thiazolo-Triazol Analogues

2-Substituted Thioether-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoles

  • Synthesis : Indium-catalyzed aqueous-phase reactions yielded derivatives with anticancer activity (e.g., compound 8e: 55.71% inhibition of PC3 cells at 5 μM) .

Thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones

  • Activity : Derivatives with trimethoxyphenyl groups exhibited antitumor activity against HCT116 cells, highlighting the pharmacophore significance of the 3,4,5-trimethoxyphenyl motif .

Key Comparative Data

Compound Class Example Compound Core Structure Substituents (Position) Melting Point (°C) Bioactivity Reference
Oxazole 5-(3,4-Difluorophenyl)-2-(3,4,5-TMP)oxazole Oxazole 2: TMP; 5: 3,4-difluorophenyl 145–146 Not reported
Oxadiazole 2-(Chloromethyl)-5-TMP-oxadiazole Oxadiazole 2: Chloromethyl; 5: TMP Discontinued Not reported
Thiadiazole 2-(Pyridinylmethylthio)-5-TMP-thiadiazole Thiadiazole 2: Pyridinylmethylthio; 5: TMP Crystalline Anticancer (PC3: 55.71%)
Thiazolo-Triazol 5-(Furan-2-ylmethylene)-2-TMP-thiazolo-triazol Thiazolo-Triazol 2: TMP; 5: Furan-2-ylmethylene Not reported Antitumor (HCT116)

TMP : 3,4,5-Trimethoxyphenyl

Properties

IUPAC Name

2-(chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4/c1-16-9-4-8(5-10(17-2)13(9)18-3)11-7-15-12(6-14)19-11/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPFMLGCAMANCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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